Lutiram

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

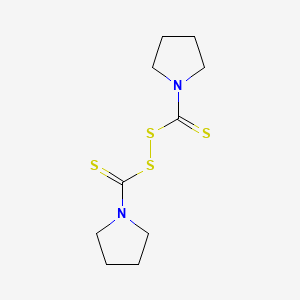

pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S4/c13-9(11-5-1-2-6-11)15-16-10(14)12-7-3-4-8-12/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGUGVQODCQMBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)SSC(=S)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341706 | |

| Record name | Lutiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-08-2 | |

| Record name | Lutiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lutiram Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutiram, a commercial fungicide with the active ingredient metiram (B1676502), is a broad-spectrum, non-systemic, and preventative contact fungicide. It belongs to the dithiocarbamate (B8719985) chemical class and is classified under the Fungicide Resistance Action Committee (FRAC) code M3, indicating a multi-site mode of action. This characteristic confers a low risk of resistance development in fungal pathogens. The primary mechanism of action of metiram involves the non-specific inhibition of multiple enzymes within fungal cells, disruption of cellular respiration, and interference with amino acid biosynthesis. This guide provides a comprehensive overview of the biochemical mechanisms, supported by relevant data and detailed experimental protocols for further investigation.

Introduction

Metiram, the active component of this compound, is a polymeric complex of zinc and ethylene (B1197577) bis-dithiocarbamate. Its fungicidal activity is attributed to its ability to interfere with numerous vital cellular processes in fungi, leading to the inhibition of spore germination and mycelial growth. As a contact fungicide, it forms a protective barrier on the plant surface and does not penetrate the plant tissue.[1][2] Its multi-site action makes it an important tool in integrated pest management (IPM) strategies.[3]

Mechanism of Action

The fungicidal activity of metiram is not attributed to a single, specific target site but rather to a broad disruption of cellular functions. This multi-site action is a hallmark of FRAC group M3 fungicides.[3] The primary mechanisms are detailed below.

Non-specific Enzyme Inhibition

The core mechanism of metiram's fungitoxicity lies in its ability to inhibit a wide range of enzymes, particularly those containing sulfhydryl (-SH) groups.[4][5] The dithiocarbamate molecule is thought to be metabolized within the fungal cell into isothiocyanates, which are highly reactive towards sulfhydryl groups in amino acids and proteins (enzymes).[6] This reaction leads to the inactivation of these enzymes, disrupting numerous metabolic pathways essential for fungal survival.

Furthermore, dithiocarbamates are strong metal-binding agents and can chelate essential metal cofactors (e.g., copper, zinc) within metalloenzymes, further contributing to their inactivation.[7][8] One key enzyme group known to be inhibited by dithiocarbamates is aldehyde dehydrogenase (ALDH), which plays a crucial role in detoxification processes.[7][8][9] Inhibition of ALDH leads to the accumulation of toxic aldehydes within the fungal cell.[8]

Disruption of Cellular Respiration

Metiram interferes with fungal cellular respiration, a critical process for energy (ATP) production.[2] This disruption can occur through the inhibition of various enzymes within the mitochondrial electron transport chain. By impeding the flow of electrons, metiram disrupts the generation of the proton gradient necessary for ATP synthesis, leading to cellular energy depletion and ultimately, cell death.[4]

Interference with Amino Acid Biosynthesis

There is evidence to suggest that dithiocarbamates can interfere with the biosynthesis of essential amino acids in fungi.[10][11] While the specific enzymes in these pathways targeted by metiram are not fully elucidated, the general disruption of enzymatic activity through sulfhydryl group inactivation likely extends to enzymes involved in amino acid synthesis. Inhibition of these pathways would halt protein synthesis and arrest fungal growth and development.[12]

Quantitative Data

| Organism | Endpoint | Value (µg a.i./L) | Reference |

| Oncorhynchus mykiss (Fish) | LC50 (96h) | 333 - >20,000 | [13] |

| Aquatic Invertebrates | EC50 | 110 - >1,000 | [13] |

| Algae | EC50 | 63 - >1,000 | [13] |

| Rotifera | NOEC | 12 | [14][15] |

| Copepoda (Zooplankton) | NOEC | 108 | [14][15] |

| Anabaena (Phytoplankton) | NOEC | 108 | [14][15] |

Table 1: Ecotoxicological Data for Metiram

Experimental Protocols

The following protocols are adapted from established methodologies for fungicide testing and can be applied to investigate the mechanism of action of metiram.

Protocol for Fungal Spore Germination Assay

This protocol allows for the determination of the direct inhibitory effect of metiram on the initial stage of fungal development.

Materials:

-

Metiram (analytical grade)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile distilled water

-

Fungal culture of interest (e.g., Alternaria solani, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) plates

-

Microscope slides and coverslips

-

96-well microtiter plates

-

Spectrophotometer (optional, for quantitative assessment)

-

Incubator

Procedure:

-

Spore Suspension Preparation:

-

Grow the fungal culture on PDA plates until sporulation.

-

Flood the plate with a small volume of sterile distilled water and gently scrape the surface to release the spores.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

-

-

Fungicide Preparation:

-

Prepare a stock solution of metiram in DMSO.

-

Perform serial dilutions in sterile distilled water to obtain the desired test concentrations. Include a DMSO control.

-

-

Assay:

-

In a 96-well plate, add 50 µL of the spore suspension to 50 µL of each metiram dilution.

-

Incubate the plate at the optimal temperature for the fungus (e.g., 25°C) for a period sufficient for germination in the control wells (typically 4-24 hours).

-

-

Assessment:

-

Microscopic Examination: Place a drop from each well onto a microscope slide and observe under a microscope. A spore is considered germinated if the germ tube length is at least half the diameter of the spore. Count at least 100 spores per replicate and calculate the percentage of germination inhibition relative to the control.[16][17]

-

Spectrophotometric Quantification (Optional): After incubation, stain the adhered germinated spores with a dye like sulforhodamine B. After washing away non-adhered spores, the dye is solubilized and the absorbance is measured, which is proportional to the number of germinated spores.[16]

-

Protocol for Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This assay can be used to investigate the inhibitory effect of metiram on a key enzyme group.

Materials:

-

Yeast or fungal cell-free extract containing ALDH

-

Metiram (analytical grade)

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Aldehyde substrate (e.g., propionaldehyde)

-

Phosphate (B84403) buffer (pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme Preparation: Prepare a cell-free extract from a suitable fungal or yeast source known to have ALDH activity.

-

Assay Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, NAD+, and the aldehyde substrate.

-

Inhibition Study:

-

Add a specific concentration of metiram (dissolved in a suitable solvent like DMSO, with a solvent control) to the assay mixture and pre-incubate with the enzyme extract for a defined period.

-

Initiate the reaction by adding the aldehyde substrate.

-

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of this increase is proportional to the ALDH activity.[9][18]

-

Analysis: Calculate the percentage of inhibition of ALDH activity by metiram compared to the control. Determine the IC50 value.

Protocol for Assessing Mitochondrial Respiration

This protocol utilizes an oxygen-sensing system (e.g., Seahorse XF Analyzer) to measure the effect of metiram on fungal cellular respiration.

Materials:

-

Fungal cells or isolated mitochondria

-

Metiram (analytical grade)

-

Respiration buffer

-

Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A)

-

Seahorse XF Analyzer or similar instrument

Procedure:

-

Cell Preparation: Prepare a suspension of fungal cells or isolated mitochondria at an appropriate density.

-

Assay Setup: Seed the cells or mitochondria into the specialized microplate of the oxygen consumption analyzer.

-

Metiram Treatment: Inject metiram at various concentrations into the wells and monitor the oxygen consumption rate (OCR) in real-time.

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to dissect the different components of respiration (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).[19][20]

-

Analysis: Analyze the changes in OCR in the presence of metiram to determine its impact on mitochondrial function.

Visualizations of Mechanism and Workflows

Signaling Pathway Diagram

Caption: Multi-site inhibitory action of Metiram on fungal cellular processes.

Experimental Workflow Diagram

Caption: Workflow for elucidating the mechanism of action of Metiram.

Conclusion

This compound, through its active ingredient metiram, operates as a potent fungicide with a multi-site mechanism of action. Its ability to non-specifically inhibit numerous enzymes, disrupt cellular respiration, and interfere with essential biosynthetic pathways makes it an effective and durable tool in disease management with a low risk of resistance development. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the specific biochemical interactions of metiram within fungal pathogens. A deeper understanding of its multi-faceted mechanism can aid in the development of more effective and sustainable crop protection strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. pomais.com [pomais.com]

- 3. Manage fungicides for long-term effectiveness - MSU Extension [canr.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fao.org [fao.org]

- 6. eagri.org [eagri.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. benchchem.com [benchchem.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular targets for antifungals in amino acid and protein biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of the fungicide metiram in outdoor freshwater microcosms: responses of invertebrates, primary producers and microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of the fungicide metiram in outdoor freshwater microcosms: responses of invertebrates, primary producers and microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. banglajol.info [banglajol.info]

- 18. mdpi.com [mdpi.com]

- 19. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Mode of Action of Metiram, the Active Ingredient in Lutiram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiram (B1676502), the active ingredient in the fungicide Lutiram, is a broad-spectrum, non-systemic, protective fungicide belonging to the ethylene (B1197577) bis-dithiocarbamate (EBDC) group. Its efficacy stems from a multi-site mode of action, which significantly reduces the likelihood of resistance development in fungal pathogens. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying metiram's fungicidal activity, focusing on its interaction with fungal cellular processes. While specific quantitative data for metiram's direct enzyme inhibition is not extensively available in public literature, this guide synthesizes the established knowledge of dithiocarbamate (B8719985) action to elucidate the core principles of metiram's fungitoxicity. We will delve into its primary impact on fungal respiration and the inhibition of sulfhydryl-containing enzymes, supported by detailed hypothetical experimental protocols and visualizations of the key molecular pathways.

Introduction to Metiram

Metiram is a polymeric complex of zinc and a dithiocarbamate.[1] As a member of the dithiocarbamate family, it is classified under the FRAC (Fungicide Resistance Action Committee) code M03, designating it as a multi-site contact agent.[2] Its protective action requires application prior to fungal infection, as it forms a barrier on the plant surface, inhibiting spore germination and mycelial growth.[3] The fungicidal activity of dithiocarbamates like metiram is attributed to their ability to chelate metal ions and to decompose into isothiocyanates, which are reactive towards vital cellular components within the fungus.

Core Mechanism: Multi-Site Inhibition

The defining characteristic of metiram's mode of action is its ability to interfere with numerous metabolic pathways within the fungal cell simultaneously. This multi-site activity is a significant advantage in disease management, as it is difficult for a fungus to develop resistance through a single gene mutation. The primary mechanisms of this multi-site inhibition are detailed below.

Inhibition of Fungal Respiration

A primary target of metiram is the fungal respiratory chain, a critical process for energy (ATP) production.[2][3] By disrupting cellular respiration, metiram effectively halts the energy supply required for spore germination and growth. While the precise complexes of the electron transport chain affected by metiram are not definitively specified in the literature, dithiocarbamates, in general, are known to interfere with mitochondrial function. This disruption leads to a cascade of events culminating in cell death.

Inactivation of Sulfhydryl (-SH) Containing Enzymes

A key biochemical mechanism of dithiocarbamates is their high reactivity with sulfhydryl groups present in amino acids, particularly cysteine.[4] Many enzymes and proteins rely on free sulfhydryl groups for their catalytic activity and structural integrity. Metiram, and its degradation products, can inactivate these essential molecules through two primary pathways:

-

Chelation of Metal Co-factors: Dithiocarbamates are potent chelating agents for various metal ions, such as copper and zinc, which are essential co-factors for numerous enzymes. By binding to these metal ions, metiram can disrupt the normal function of metalloenzymes.

-

Reaction with Sulfhydryl Groups: The dithiocarbamate structure can lead to the formation of isothiocyanates, which are highly reactive electrophiles. These can covalently bind to the sulfhydryl groups of enzymes, leading to their irreversible inactivation.

This broad-ranging enzyme inhibition disrupts a multitude of cellular processes, contributing to the fungitoxic effect.

Key Signaling Pathways and Cellular Processes Affected

The multi-site action of metiram impacts several fundamental cellular pathways:

-

Glycolysis and the Krebs Cycle: By targeting enzymes within these central metabolic pathways, metiram can disrupt the production of essential precursors for biosynthesis and energy generation.

-

Aldehyde Dehydrogenase (ALDH) Inhibition: Dithiocarbamates are known inhibitors of ALDH, an enzyme crucial for the detoxification of aldehydes. Inhibition of ALDH leads to the accumulation of toxic aldehydes within the fungal cell, contributing to cellular stress and death.

-

Ubiquitin-Proteasome System: There is evidence to suggest that dithiocarbamate-copper complexes can inhibit the 26S proteasome. The proteasome is responsible for the degradation of damaged or unneeded proteins. Its inhibition leads to an accumulation of these proteins, triggering cellular stress and apoptosis.

Quantitative Data

A comprehensive review of publicly available scientific literature reveals a notable lack of specific quantitative data (e.g., IC50 values) for the direct inhibition of purified fungal enzymes by metiram. Research has predominantly focused on the broader effects of dithiocarbamates as a class. The table below summarizes the known qualitative information regarding metiram's targets.

| Target Process/Enzyme Class | Fungal Species | Effect |

| Fungal Respiration | Broad Spectrum | Inhibition of energy production |

| Sulfhydryl-containing enzymes | Broad Spectrum | Inactivation |

| Aldehyde Dehydrogenase | Broad Spectrum | Inhibition, leading to toxic aldehyde accumulation |

| Ubiquitin-Proteasome System | Broad Spectrum | Potential inhibition, leading to cellular stress |

Experimental Protocols

The following sections describe detailed, albeit generalized, methodologies for key experiments that would be employed to quantify the inhibitory effects of metiram on its primary targets.

Fungal Mitochondrial Respiration Assay

Objective: To determine the effect of metiram on the oxygen consumption rate of fungal mitochondria, indicating an impact on the electron transport chain.

Methodology:

-

Isolation of Fungal Mitochondria:

-

Grow the target fungal species (e.g., Saccharomyces cerevisiae, Aspergillus niger) in a suitable liquid culture medium.

-

Harvest fungal mycelia or cells by centrifugation.

-

Protoplasts are prepared by enzymatic digestion of the cell wall (e.g., using lyticase or zymolyase).

-

Homogenize protoplasts in an ice-cold mitochondrial isolation buffer.

-

Perform differential centrifugation to pellet and purify the mitochondrial fraction.

-

-

Oxygen Consumption Measurement:

-

Resuspend the isolated mitochondria in a respiration buffer.

-

Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to monitor oxygen concentration.

-

Add a respiratory substrate (e.g., succinate (B1194679) or pyruvate/malate) to initiate respiration.

-

After a stable basal respiration rate is established, add varying concentrations of metiram (solubilized in a suitable solvent like DMSO) to the chamber.

-

Record the change in oxygen consumption rate to determine the inhibitory effect.

-

Controls should include the solvent alone.

-

-

Data Analysis:

-

Calculate the rate of oxygen consumption before and after the addition of metiram.

-

Plot the percentage inhibition of respiration against the metiram concentration to determine the IC50 value.

-

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Objective: To quantify the inhibitory effect of metiram on the activity of fungal ALDH.

Methodology:

-

Enzyme Preparation:

-

Prepare a crude cell-free extract from the target fungal species by mechanical disruption (e.g., sonication or bead beating) followed by centrifugation.

-

Alternatively, use a commercially available purified ALDH enzyme.

-

-

Enzyme Assay:

-

The assay is typically performed in a 96-well microplate format.

-

The reaction mixture contains a buffer (e.g., phosphate (B84403) or Tris-HCl), NAD+ as a co-substrate, and the aldehyde substrate (e.g., acetaldehyde).

-

Pre-incubate the enzyme preparation with various concentrations of metiram for a defined period.

-

Initiate the reaction by adding the aldehyde substrate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each metiram concentration.

-

Determine the percentage inhibition relative to a control without the inhibitor.

-

Plot the percentage inhibition against the metiram concentration to calculate the IC50 value.

-

Fungal Proteasome Inhibition Assay

Objective: To assess the ability of metiram to inhibit the activity of the fungal 26S proteasome.

Methodology:

-

Proteasome Extraction:

-

Prepare a cell lysate from the target fungus under conditions that preserve proteasome integrity.

-

The proteasome can be partially purified by ultracentrifugation or affinity chromatography.

-

-

Activity Assay:

-

Use a fluorogenic peptide substrate that is specific for one of the proteasome's proteolytic activities (e.g., chymotrypsin-like, trypsin-like, or caspase-like).

-

Incubate the proteasome preparation with various concentrations of metiram.

-

Add the fluorogenic substrate and monitor the increase in fluorescence over time as the substrate is cleaved.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each metiram concentration.

-

Determine the percentage inhibition compared to a control.

-

Plot the percentage inhibition against the metiram concentration to determine the IC50 value.

-

Visualizations of Metiram's Mode of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships in metiram's fungicidal action.

Caption: Overview of Metiram's multi-site mode of action on a fungal cell.

Caption: Inactivation of sulfhydryl-containing enzymes by a metiram metabolite.

Caption: Experimental workflow for assessing metiram's effect on fungal respiration.

Conclusion

Metiram's mode of action as a multi-site inhibitor makes it a robust and durable fungicide for the management of a wide range of fungal diseases. Its primary mechanisms involve the disruption of fungal respiration and the widespread inactivation of essential enzymes through interaction with sulfhydryl groups. This multifaceted attack on the fungal cell's core machinery explains its broad-spectrum efficacy and the low probability of resistance development. While further research is needed to elucidate the specific enzyme targets and to quantify the inhibitory constants for metiram, the foundational knowledge of dithiocarbamate chemistry provides a strong framework for understanding its fungicidal properties. The experimental protocols outlined in this guide provide a basis for future investigations into the precise molecular interactions of this important agricultural compound.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Metiram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiram (B1676502), a non-systemic, broad-spectrum fungicide, belongs to the ethylene (B1197577) bis(dithiocarbamate) (EBDC) class of compounds. It is a polymeric complex primarily used in agriculture to protect a wide variety of crops from fungal diseases. This document provides a comprehensive overview of the chemical structure and physicochemical properties of Metiram. It details its complex composition, which consists of a crystalline zinc-coordinating phase and an amorphous phase. Furthermore, this guide outlines the fungicidal mode of action, synthesis pathway, and the experimental protocols used for its characterization.

Chemical Structure and Composition

Metiram is not a single molecular entity but a complex polymeric mixture.[1][2][3][4] Its IUPAC name is zinc ammoniate ethylenebis(dithiocarbamate)-poly(ethylenethiuram disulfide).[1][5][6] Recent comprehensive structural analysis has revealed that Metiram consists of two distinct phases:

-

Phase I (Crystalline): This primary phase constitutes approximately 81% of the material by weight and is identified as ethylenebis(dithiocarbamate) (B1227036) zinc(II) ammine.[1][7][8] Its structure consists of 1D S-shaped chains of the ethylenebis(dithiocarbamate) (EBDTC) ligand connected by distorted tetragonal pyramidal zinc centers (Zn[NH₃][S₄]). In this arrangement, both sulfur atoms from one dithiocarbamate (B8719985) group chelate to the same zinc atom.[1] Ammonia molecules occupy the apex of these pyramids.[1][7]

-

Phase II (Amorphous): The remaining 19% of the material is an amorphous, zinc-free phase.[1][7] This secondary component is believed to consist of ethylenebis(dithiocarbamate) units linked by disulfide bonds, forming species like poly(ethylenethiuram disulfide).[1][6]

The complex and polymeric nature of Metiram makes its exact molecular formula and weight variable.[9] Different sources report various formulas for the repeating monomeric units.[5][10][11][12]

Caption: Composition of the fungicide Metiram.

Physicochemical Properties

Metiram is a light yellow to yellowish powder with a characteristic dithiocarbamate odor.[2][9][10][13] It is generally non-corrosive.[2][13] Due to its polymeric nature and composition as a mixture, some physical properties can be challenging to determine precisely.[9]

| Property | Value | Source(s) |

| IUPAC Name | zinc ammoniate ethylenebis(dithiocarbamate) - poly(ethylenethiuram disulfide) | [1][5][6][14][15] |

| CAS Number | 9006-42-2 | [1][5][6][16] |

| EC Number | 618-430-8 | [5][13] |

| Molecular Formula | Variable polymeric structure; often represented by monomeric units such as [C₁₆H₃₃N₁₁S₁₆Zn₃]x or (C₄H₆N₂S₄Zn)x. | [5][11][12][14] |

| Molecular Weight | Variable; monomeric unit weights cited as ~275.73 g/mol to 1088.7 g/mol . | [3][11][12][14][17] |

| Appearance | Light yellow to yellow powder. | [6][9][10][13][18] |

| Solubility | Water: Very low, <1-2 mg/L at 20-25°C. Organic Solvents: Practically insoluble in most organic solvents (e.g., acetone, methanol, toluene). Soluble in pyridine (B92270) with decomposition. | [1][2][6][18] |

| Melting Point | Decomposes before melting. | [18][19] |

| Decomposition Temp. | Approximately 140-156°C.[1][2][6][13] When heated to decomposition, it emits toxic fumes of sulfur oxides, nitrogen oxides, zinc oxide, and ammonia.[2][13] | [1][2][6][13] |

| Vapor Pressure | <0.01 mPa at 20-26.2°C. | [2][6][9] |

| Log Kₒw (Octanol-Water) | 0.3 at pH 7. The value is difficult to interpret due to the polymeric nature and mixture composition of metiram. | [2][9][20] |

| Stability | Stable at 30°C. Slowly decomposed by light. Decomposed by strong acids and strong alkalis. | [2][13] |

Synthesis Pathway

The industrial production of Metiram involves a multi-step process. The pure active ingredient is considered inaccessible as the process yields the stable polymeric precipitate directly.[4] The synthesis begins with the formation of an ammonium (B1175870) or sodium salt of ethylenebis(dithiocarbamic acid), which is then polymerized.[4][5][14]

References

- 1. epa.gov [epa.gov]

- 2. Metiram - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 5. ijsir.com [ijsir.com]

- 6. Methods of residue analysis [fao.org]

- 7. uokerbala.edu.iq [uokerbala.edu.iq]

- 8. pure.au.dk [pure.au.dk]

- 9. fao.org [fao.org]

- 10. researchgate.net [researchgate.net]

- 11. Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films [mdpi.com]

- 12. ppqs.gov.in [ppqs.gov.in]

- 13. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. food.ec.europa.eu [food.ec.europa.eu]

- 16. [Determination of thiram, propineb and metiram in mushroom by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. ira.agroscope.ch [ira.agroscope.ch]

- 19. agriculture.basf.com [agriculture.basf.com]

- 20. laboratuar.com [laboratuar.com]

Toxicological Profile of Lutiram on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutiram, a broad-spectrum dithiocarbamate (B8719985) fungicide with the active ingredient metiram (B1676502), is utilized in agriculture to control a variety of fungal diseases. While effective in its targeted application, a thorough understanding of its toxicological profile on non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the ecotoxicological effects of this compound on a range of non-target species, including aquatic organisms, birds, bees, earthworms, and soil microorganisms. Quantitative toxicological data are presented in structured tables for comparative analysis. Detailed methodologies for the key experimental protocols are described, and the fungicide's mechanism of action and representative experimental workflows are visualized through diagrams generated using Graphviz (DOT language).

Quantitative Ecotoxicological Data

The following tables summarize the acute and chronic toxicity data of this compound (active ingredient: metiram) on various non-target organisms.

Table 1: Aquatic Organism Toxicity

| Test Organism | Species | Endpoint | Value (mg/L) | Exposure Duration | Test Guideline |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.473[1] | 96 hours | OPP 72-1 (EPA)[1] |

| Fish | Cyprinus carpio (Carp) | LC50 | 85 | 96 hours | - |

| Fish | Harlequin fish | LC50 | 17 | 48 hours | - |

| Fish | Oreochromis niloticus (Nile Tilapia) | LC50 | 3.77 | 96 hours | - |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC50 | > 0.821[1] | 48 hours | Directive 79/831/EEC[1] |

| Aquatic Plant | Skeletonema costatum (Marine Diatom) | EC50 (growth rate) | 0.01[1] | 72 hours | - |

| Aquatic Plant | Skeletonema costatum (Marine Diatom) | NOEC (growth rate) | 0.01[1] | 72 hours | - |

Table 2: Avian Toxicity

| Test Organism | Species | Endpoint | Value (ppm) | Exposure Duration |

| Bird (Upland Game) | Colinus virginianus (Bobwhite Quail) | LC50 | > 3712 | 5-8 days |

| Bird (Waterfowl) | Anas platyrhynchos (Mallard Duck) | LC50 | > 3712 | 5-8 days |

Table 3: Terrestrial Invertebrate Toxicity

| Test Organism | Species | Endpoint | Value | Exposure Duration | Test Guideline |

| Honey Bee | Apis mellifera | Oral LD50 | > 40 µ g/bee | - | - |

| Honey Bee | Apis mellifera | Contact LD50 | > 16 µ g/bee | - | - |

| Earthworm | Eisenia fetida | NOEC (mortality) | ~ 1000 mg/kg soil (dw) | 14 days | OECD 207 |

| Earthworm | Eisenia fetida | LOEC (mortality) | > 1000 mg/kg soil (dw) | 14 days | OECD 207 |

Table 4: Soil Microorganism Toxicity

| Test Organism | Endpoint | Value (µg a.i./L) | Exposure |

| Sediment Microbial Community | NOECcommunity | 36 | Multiple applications over 14 days |

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted in accordance with standardized international guidelines. The following sections detail the methodologies for the key experiments.

Aquatic Toxicity Testing

This test evaluates the acute lethal toxicity of a substance to freshwater fish.

-

Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus).

-

Test Design: A semi-static or flow-through system is typically employed. Fish are exposed to a range of concentrations of the test substance for 96 hours. A control group is maintained under the same conditions without the test substance.

-

Parameters: Mortality and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours. Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

-

Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish population over the 96-hour period.

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.

-

Test Design: The test is conducted in a static system. Daphnids are exposed to a series of concentrations of the test substance for 48 hours.

-

Parameters: Immobilisation, defined as the inability to swim, is the primary observation. Observations are made at 24 and 48 hours.

-

Endpoint: The median effective concentration (EC50) is determined, which is the concentration of the substance that causes immobilisation in 50% of the daphnids.

This test evaluates the effect of a substance on the growth of freshwater algae.

-

Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata, is typically used.

-

Test Design: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under constant illumination and temperature.

-

Parameters: Algal growth is measured by cell counts or other biomass indicators (e.g., fluorescence) at 24, 48, and 72 hours.

-

Endpoint: The EC50 for growth rate inhibition is calculated, representing the concentration that causes a 50% reduction in the growth rate of the algae compared to the control. The No Observed Effect Concentration (NOEC) is also determined.

Terrestrial Toxicity Testing

This test assesses the acute toxicity of a substance to earthworms in an artificial soil substrate.

-

Test Organism: The species Eisenia fetida is commonly used.

-

Test Design: Adult earthworms are introduced into containers with artificial soil that has been treated with a range of concentrations of the test substance. The test duration is 14 days.

-

Parameters: Mortality is the primary endpoint, assessed at day 7 and day 14. Sub-lethal effects, such as changes in behavior and body weight, are also observed.

-

Endpoints: The LC50, the concentration causing 50% mortality, is determined. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also reported.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the multi-site inhibitory action of this compound (metiram) and a typical experimental workflow for an acute fish toxicity test.

Caption: Multi-site mechanism of action of this compound (metiram) in fungal cells.

Caption: Experimental workflow for an acute fish toxicity test (OECD 203).

Discussion

The toxicological data for this compound (metiram) indicate a varied profile across different non-target organisms. It is classified as very toxic to aquatic life, with particularly low LC50 and EC50 values for fish and aquatic plants, respectively. This suggests that aquatic ecosystems are at a higher risk of being adversely affected by the presence of this fungicide.

In contrast, the acute toxicity of metiram to birds and bees is relatively low, with high LC50 and LD50 values. For soil organisms, the available data suggest a low acute toxicity to earthworms. The impact on soil microbial communities appears to be minor at environmentally relevant concentrations, although further research into potential long-term effects on specific microbial functions, such as nitrification and soil respiration, would be beneficial for a more complete risk assessment.

The multi-site mechanism of action of metiram, which involves the inhibition of multiple enzymes and cellular respiration, is effective against a broad spectrum of fungi. However, this lack of specificity is also a concern for non-target organisms, as it can potentially disrupt similar biochemical pathways.

Conclusion

This technical guide provides a consolidated overview of the toxicological profile of this compound on key non-target organisms. The presented data and experimental methodologies are intended to support researchers, scientists, and drug development professionals in evaluating the environmental safety of this fungicide. The significant toxicity to aquatic organisms highlights the need for careful management practices to prevent contamination of water bodies. While the acute toxicity to terrestrial organisms appears to be lower, a comprehensive understanding of potential sub-lethal and chronic effects requires further investigation. The provided diagrams offer a visual aid for understanding the fungicide's mode of action and the standardized testing procedures used in its toxicological evaluation.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Lutiram

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutiram is a fungicide whose active ingredient is metiram (B1676502), a non-systemic dithiocarbamate (B8719985) compound. Metiram provides protective action against a broad spectrum of fungal diseases in various crops. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental degradation pathways of metiram, including detailed experimental protocols, quantitative data, and visual representations of the degradation processes.

Environmental Fate of Metiram

Metiram is characterized by its rapid degradation in the environment, primarily through hydrolysis and photolysis. It is a polymeric complex and its stability is highly dependent on environmental conditions, particularly moisture and light.

Degradation in Soil

In the soil environment, metiram is considered non-persistent. Its degradation is influenced by soil type, pH, temperature, and microbial activity. The half-life (DT50) of metiram in soil is relatively short, typically ranging from 1.3 to 2.7 days under aerobic conditions. The primary degradation product in soil is ethylenethiourea (B1671646) (ETU), which is of toxicological concern and is more mobile than the parent compound. Other metabolites identified in soil studies include ethylene (B1197577) urea (B33335) (EU), carbimid, ethylenebisisothiocyanate sulfide (B99878) (EBIS), and hydantoin.

Degradation in Aquatic Systems

In aquatic environments, metiram degrades even more rapidly. The dissipation half-life in the water column can be as short as 1 to 6 hours. Hydrolysis is a major degradation pathway, and its rate is pH-dependent. Metiram is unstable in the presence of moisture and decomposes to ETU and other transient degradates. Due to its low water solubility and rapid degradation, significant leaching into groundwater is not expected for the parent compound; however, the mobility of its metabolite ETU is a consideration.

Photolysis

Metiram is susceptible to photolysis, especially in aqueous solutions. Exposure to sunlight can accelerate its degradation. Studies have shown that the formation of ETU from metiram on soil surfaces is enhanced by sunlight.

Bioaccumulation

Quantitative Data on Metiram Degradation

The following table summarizes the key quantitative data related to the environmental degradation of metiram.

| Parameter | Value | Medium | Conditions | Reference |

| DT50 (Half-life) | 1.3 - 2.7 days | Soil | Aerobic | [1] |

| DT50 (Half-life) | ~1 - 6 hours | Water Column | Microcosm | [2][3] |

| DT50 (Half-life) | 0.8 days | Water | Not specified | [4] |

| Water Solubility | < 1 mg/L | Water | 20 °C | [5] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.3 | Not specified | pH 7 | [4] |

Degradation Pathways of Metiram

The degradation of metiram is a complex process involving multiple steps and resulting in several metabolites. The primary degradation pathways are hydrolysis and photolysis, which initially break down the polymeric structure of metiram. The central degradation product is ethylenethiourea (ETU), which can be further metabolized.

The following diagram illustrates the proposed degradation pathway of metiram.

Experimental Protocols

Detailed experimental protocols for studying the environmental fate of metiram are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following sections outline the general methodologies for key degradation studies.

Hydrolysis Study (based on OECD Guideline 201)

A hydrolysis study for metiram would typically follow this workflow:

Methodology Details:

-

Test Substance: Radiolabeled metiram (e.g., [ethylene-¹⁴C]metiram) is used to trace the degradation products.

-

Test Conditions: The study is conducted in sterile aqueous buffer solutions at pH 4, 7, and 9 to assess the effect of pH on hydrolysis rates. Incubations are performed in the dark to exclude photodegradation.

-

Sampling and Analysis: At various time points, aliquots are taken and analyzed. The parent compound and its degradation products are typically separated by High-Performance Liquid Chromatography (HPLC) and quantified using a radioactivity detector. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for the identification and confirmation of metabolites.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

The workflow for an aerobic soil metabolism study is as follows:

Methodology Details:

-

Test System: Fresh soil samples with viable microbial populations are used.

-

Test Substance: Radiolabeled metiram is applied to the soil at a rate relevant to its agricultural use.

-

Incubation: The treated soil is incubated under aerobic conditions (maintained by a continuous flow of air) in the dark. Temperature and moisture are kept constant.

-

Analysis: Soil samples are extracted at different time intervals. The extracts are analyzed by HPLC and LC-MS/MS to identify and quantify metiram and its degradation products. Volatile compounds, including ¹⁴CO₂, are trapped to assess mineralization.

Analytical Methods

The analysis of metiram and its metabolites, particularly ETU, requires sensitive and specific analytical methods. Due to the instability of metiram, analytical methods often focus on the determination of its degradation products.

-

Sample Preparation: For dithiocarbamates, a common approach involves acid hydrolysis to release carbon disulfide (CS₂), which is then quantified. However, this method is not specific to metiram. For metabolite analysis, extraction with organic solvents like methanol (B129727) is typically employed.

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a UV or a mass spectrometric detector is the method of choice for the separation and quantification of ETU and other polar metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step.

Conclusion

This compound, with its active ingredient metiram, is a fungicide that undergoes rapid degradation in the environment. The primary degradation pathways are hydrolysis and photolysis, leading to the formation of several metabolites, with ethylenethiourea (ETU) being the most significant in terms of persistence and toxicological relevance. The information presented in this guide, including quantitative degradation data, pathway diagrams, and outlines of experimental protocols, provides a comprehensive technical overview for researchers and professionals involved in the assessment and development of agricultural chemicals. A thorough understanding of the environmental fate of metiram is essential for its responsible management and for mitigating potential ecological risks.

References

- 1. A novel reaction of thiourea, the structure of Jaffé's base, and related studies - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Oxidative decomposition of ethylene-bis-dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CARBAMIDE - Ataman Kimya [atamanchemicals.com]

The Impact of Lutiram (Metiram) on Soil Microbial Communities: A Technical Guide

An in-depth whitepaper for researchers, scientists, and drug development professionals on the effects of the dithiocarbamate (B8719985) fungicide Lutiram (active ingredient: Metiram) on soil microbial ecosystems.

Executive Summary

This compound, a commercial fungicide with the active ingredient Metiram, belongs to the dithiocarbamate class of pesticides. These fungicides are known for their broad-spectrum, multi-site inhibitory action against fungal pathogens, primarily by disrupting cellular respiration.[1][2][3] While effective in managing crop diseases, the application of this compound raises questions about its non-target effects on the complex and vital soil microbial communities. This technical guide synthesizes the available scientific information on the effects of dithiocarbamate fungicides, with a focus on Metiram where data is available, on soil microbial biomass, enzyme activities, and community structure. Due to a scarcity of specific quantitative data for Metiram, this guide incorporates data from studies on other closely related dithiocarbamate fungicides, such as Mancozeb (B1675947) and Thiram, to provide a comprehensive overview of the potential impacts. This guide also provides detailed experimental protocols for key analytical methods used to assess these effects and visualizes the underlying mechanisms and experimental workflows.

Mode of Action of Dithiocarbamates

Dithiocarbamates, including Metiram, exhibit a multi-site mode of action, which makes the development of resistance in target fungi less likely.[1] The primary mechanism involves the inhibition of various enzymes within the fungal cell. It is thought that dithiocarbamates are metabolized into radicals that inactivate the sulfhydryl groups in amino acids and enzymes.[1] This disruption of numerous metabolic pathways, particularly cellular respiration, leads to the inhibition of spore germination and fungal growth.[2][3]

Effects on Soil Microbial Biomass

Soil microbial biomass is a sensitive indicator of soil health and can be impacted by the application of fungicides. Studies on dithiocarbamates suggest a general trend of initial microbial suppression followed by recovery or shifts in the community structure.

Quantitative Data from a Proxy Dithiocarbamate (Mancozeb):

A study on Mancozeb provides quantitative insights into the potential effects of dithiocarbamates on soil microbial biomass carbon (MBC). The results indicated a gradual decrease in MBC with increasing concentrations of the fungicide.[4]

| Mancozeb Concentration (ppm) | Average Microbial Biomass Carbon (µg/g soil) |

| 0 | 9.52[4] |

| 10 | Data not specified |

| 100 | Data not specified |

| 250 | Data not specified |

| 500 | Data not specified |

| 1000 | 1.86[4] |

| Table 1: Effect of Mancozeb on Soil Microbial Biomass Carbon. Data extracted from a study by Walia et al. (2014). The original study presented this as a gradual decrease, and specific values for intermediate concentrations were not provided in the abstract. |

After a 10-day incubation period, the maximum microbial biomass C was observed in the control soil (18.8 µg/g), while the lowest was at 1000 ppm of mancozeb (1.02 µg/g).[4]

Effects on Soil Microbial Community Structure

The application of dithiocarbamate fungicides can lead to significant shifts in the structure of soil microbial communities. These changes often manifest as a decrease in fungal populations and a subsequent increase in bacterial populations that may utilize the fungicide as a carbon source or thrive in the absence of fungal competition.

Quantitative Data from Proxy Dithiocarbamates (Mancozeb and Thiram):

Studies on Mancozeb and Thiram have demonstrated these shifts in microbial populations.

| Fungicide | Concentration | Effect on Bacterial Population | Effect on Fungal Population | Effect on Actinomycetes Population |

| Mancozeb | up to 250 ppm | Increase[4] | Decrease (above 10 ppm)[4] | General decrease[4] |

| Mancozeb | 1000 - 2000 ppm | Decrease[4] | Significant decrease[4] | Adverse effect[4] |

| Thiram | 0.1827 mg/g | 464.07% increase after 4 weeks[5] | Not specified | 250% increase after 4 weeks[5] |

| Thiram | 0.4567 mg/g | 91.7% inhibition after 13 weeks[5] | 93.23% inhibition after 13 weeks[5] | Not specified |

| Table 2: Effects of Mancozeb and Thiram on Soil Microbial Populations. Data compiled from studies by Walia et al. (2014) and Abdel-Mallek et al. (1995). |

Effects on Soil Enzyme Activities

Soil enzymes are crucial for nutrient cycling and are sensitive indicators of soil health. Fungicides can inhibit or, in some cases, stimulate the activity of these enzymes.

Qualitative and Proxy Quantitative Data on Enzyme Activities:

Mancozeb has been shown to have an adverse effect on amylase, invertase, and phosphatase activities at concentrations above 10 ppm.[6] It also impairs the processes of ammonification and nitrification.[4][6] Another dithiocarbamate, Thiram, has also been reported to inhibit nitrification.

While specific quantitative data for Metiram's effect on a broad range of soil enzymes is limited, the general trend for dithiocarbamates suggests a potential for disruption of key nutrient cycling processes.

Experimental Protocols

To aid researchers in the assessment of fungicide effects on soil microbial communities, this section provides detailed protocols for key analytical methods.

Soil Microbial Biomass Carbon (MBC) and Nitrogen (MBN) by Chloroform Fumigation-Extraction (CFE)

This method is a widely used standard for estimating the amount of carbon and nitrogen held within the living microbial component of the soil.

-

Sample Preparation: Use fresh, sieved (2 mm) soil samples. Determine the moisture content of a subsample to express results on an oven-dry basis.

-

Fumigation:

-

Place a known weight of moist soil (e.g., 25 g) in a beaker and place it in a desiccator containing a beaker of ethanol-free chloroform and a few boiling chips.

-

Evacuate the desiccator until the chloroform boils for 2 minutes.

-

Close the desiccator and incubate in the dark at 25°C for 24 hours.

-

After incubation, remove the chloroform vapor by repeated evacuation.

-

-

Extraction:

-

Transfer the fumigated soil to an extraction bottle. Add an extractant solution (e.g., 100 mL of 0.5 M K₂SO₄).

-

Shake for 30 minutes and then filter the suspension.

-

Perform the same extraction procedure on a non-fumigated control soil sample.

-

-

Analysis:

-

Analyze the organic carbon and total nitrogen in the extracts using a suitable analyzer.

-

-

Calculation:

-

Microbial Biomass C = (C in fumigated extract - C in non-fumigated extract) / kEC

-

Microbial Biomass N = (N in fumigated extract - N in non-fumigated extract) / kEN

-

(kEC and kEN are correction factors)

-

Soil Dehydrogenase Activity Assay (Casida et al., 1964)

Dehydrogenase activity is an indicator of the total metabolic activity of the soil microbiota.

-

Reagents:

-

0.4% 2,3,5-triphenyltetrazolium chloride (TTC) solution.

-

Tris buffer (pH 7.6).

-

Methanol.

-

-

Procedure:

-

Incubate 6 g of soil with 1 mL of 3% aqueous TTC and 2.5 mL of distilled water.

-

Incubate at 37°C for 24 hours.

-

Stop the reaction by adding 10 mL of methanol.

-

Filter the suspension.

-

-

Measurement:

-

Measure the absorbance of the red-colored triphenyl formazan (B1609692) (TPF) in the filtrate at 485 nm using a spectrophotometer.

-

Express the results as µg TPF g⁻¹ soil 24 h⁻¹.

-

Soil Phosphatase Activity Assay (Tabatabai and Bremner, 1969)

Phosphatases are enzymes that hydrolyze organic phosphorus compounds, making phosphorus available to plants and microbes.

-

Reagents:

-

Modified universal buffer (MUB).

-

p-nitrophenyl phosphate (B84403) (PNP) solution.

-

0.5 M CaCl₂.

-

0.5 M NaOH.

-

-

Procedure:

-

To 1 g of soil, add 4 mL of MUB, 0.25 mL of toluene, and 1 mL of PNP solution.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH.

-

Filter the suspension.

-

-

Measurement:

-

Measure the absorbance of the yellow-colored p-nitrophenol in the filtrate at 410 nm.

-

Express the results as µg PNP g⁻¹ soil h⁻¹.

-

Signaling Pathways and Logical Relationships

While the multi-site inhibitory action of dithiocarbamates on fungal metabolism is established, there is a lack of specific information in the reviewed literature regarding the disruption of microbial signaling pathways in a soil context. The primary effect appears to be a direct inhibition of essential enzymes rather than an interference with cell-to-cell communication or other signaling cascades.

Conclusion and Future Directions

The application of this compound (Metiram) and other dithiocarbamate fungicides has the potential to significantly impact soil microbial communities. While the multi-site mode of action is effective for disease control, it can lead to non-target effects, including a reduction in microbial biomass, shifts in the fungal-to-bacterial ratio, and inhibition of key soil enzymes involved in nutrient cycling.

The current body of literature provides a foundational understanding of these effects, largely through studies of related compounds like Mancozeb and Thiram. However, there is a clear need for more specific, quantitative research on Metiram to accurately assess its environmental risk profile. Future studies should focus on:

-

Dose-response studies: Quantifying the effects of a range of Metiram concentrations on microbial biomass, enzyme activities, and community structure in different soil types.

-

Long-term monitoring: Assessing the resilience and recovery of soil microbial communities following repeated applications of Metiram.

-

Functional analysis: Moving beyond community structure to understand how Metiram affects the functional potential of the soil microbiome, for instance, through metagenomic and metatranscriptomic approaches.

-

Signaling pathways: Investigating potential subtle effects on microbial signaling and communication that may have long-term consequences for ecosystem functioning.

A deeper understanding of these aspects will enable the development of more sustainable agricultural practices that balance the need for effective disease management with the preservation of soil health.

References

- 1. agriculture.basf.com [agriculture.basf.com]

- 2. pomais.com [pomais.com]

- 3. Effective Use of Metiram Fungicide for Crop Health and Disease Management [cnagrochem.com]

- 4. Impact of Fungicide Mancozeb at Different Application Rates on Soil Microbial Populations, Soil Biological Processes, and Enzyme Activities in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scihub.org [scihub.org]

- 6. researchgate.net [researchgate.net]

A Technical Review of Metiram and Dithiocarbamate Fungicides: Mechanisms, Analysis, and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of metiram (B1676502) and the broader class of dithiocarbamate (B8719985) (DTC) fungicides. For decades, these compounds have been mainstays in global agriculture due to their broad-spectrum efficacy and low risk of resistance development.[1][2][3] This document delves into their multi-site mechanism of action, summarizes key toxicological data, details common experimental protocols for their analysis, and visualizes their interactions with critical cellular pathways.

Introduction to Dithiocarbamate Fungicides

Dithiocarbamates are organosulfur compounds derived from dithiocarbamic acid.[4] Their fungicidal properties were first discovered in the 1930s.[1][5] They are valued for their multi-site mode of action, which involves interfering with numerous biological processes within fungal cells, making it difficult for pathogens to develop resistance.[2][3][6]

DTCs are generally classified based on their chemical structure:[1][2][7]

-

Dimethyl-dithiocarbamates (DMDTCs): Includes compounds like ziram, ferbam, and thiram.

-

Ethylene-bis-dithiocarbamates (EBDCs): A major group that includes metiram, mancozeb, maneb, and zineb (B1684293).[1][5]

-

Propylene-bis-dithiocarbamates (PBDCs): Primarily represented by propineb.

Metiram is a polymeric EBDC fungicide, a complex of zineb and polyethylenethiuram disulfide.[1][8] It is used as a non-systemic, protective fungicide on a wide variety of crops, including fruits, vegetables, and ornamentals, to control diseases like downy mildew, leaf spots, and blight.[6][9][10]

Mechanism of Action: A Multi-Site Approach

The effectiveness of dithiocarbamates stems from their ability to disrupt multiple essential processes in fungal cells simultaneously.[2][11][12] This non-specific mode of action is their key advantage against the development of resistance.[6][9]

The primary mechanisms include:

-

Inhibition of Respiration: Metiram and other DTCs interfere with cellular respiration in fungi, disrupting energy production (ATP synthesis) and leading to cell death.[6][9][10]

-

Enzyme Inactivation: DTCs are potent inhibitors of various enzymes, especially those containing sulfhydryl (-SH) groups or essential metal cofactors like copper.[2][4] They are thought to be metabolized into radicals that inactivate these crucial amino acids and enzymes in fungal cells.[11] One key target is aldehyde dehydrogenase (ALDH), an enzyme vital for detoxification.[2][12]

-

Disruption of the Ubiquitin-Proteasome System: Evidence suggests that dithiocarbamate-copper complexes can inhibit the 26S proteasome, the cellular machinery responsible for degrading damaged or misfolded proteins.[2] This inhibition leads to an accumulation of these proteins, causing cellular stress and triggering apoptosis (programmed cell death).[2][12]

Quantitative Data: Efficacy and Toxicology

The toxicity of dithiocarbamates varies by compound, species, and route of exposure. A significant concern is the metabolism of EBDCs like metiram to ethylene (B1197577) thiourea (B124793) (ETU), a compound identified as a potential carcinogen and teratogen in animal studies.[1][7][8][13]

Table 1: Acute Toxicity Data for Metiram and Other Dithiocarbamates

| Compound | Test Species | Route | LD50 / LC50 | Citation |

|---|---|---|---|---|

| Metiram | Rat | Oral | >6,180 to >10,000 mg/kg | [13] |

| Rat | Dermal | >2,000 mg/kg | [13] | |

| Rat | Inhalation | >5.7 mg/L (4-hour) | [13] | |

| Mouse | Oral | >5,400 mg/kg | [13] | |

| Guinea Pig | Oral | 2,400 - 4,800 mg/kg | [13] | |

| Rainbow Trout | Aquatic | 1.1 mg/L (96-hour LC50) | [13] | |

| Bobwhite Quail | Oral | >3,712 ppm (LC50) | [13] | |

| Thiram | Mammals | Oral | LD50 > 7,000 mg/kg | [4] |

| Maneb | Mammals | Oral | LD50 > 7,000 mg/kg | [4] |

| Zineb | Mammals | Oral | LD50 > 7,000 mg/kg |[4] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills half the members of a tested population.

Key Signaling Pathway Interactions

DTCs can modulate several cellular signaling pathways, which underlies both their fungicidal activity and their potential toxicity in non-target organisms.

4.1. Inhibition of the Ubiquitin-Proteasome Pathway As previously mentioned, DTCs can inhibit the 26S proteasome, a key regulator of protein homeostasis.[2] This leads to an accumulation of ubiquitinated proteins, triggering the unfolded protein response (UPR) and ultimately apoptosis. This mechanism is considered a potential avenue for anticancer applications of some DTCs.[1]

References

- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. eagri.org [eagri.org]

- 5. mdpi.com [mdpi.com]

- 6. Metiram|Fungicide for Agricultural Research [benchchem.com]

- 7. primoris-lab.com [primoris-lab.com]

- 8. Metiram - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effective Use of Metiram Fungicide for Crop Health and Disease Management [cnagrochem.com]

- 10. pomais.com [pomais.com]

- 11. agriculture.basf.com [agriculture.basf.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. EXTOXNET PIP - METIRAM [extoxnet.orst.edu]

An In-depth Technical Guide to the History and Development of Lutiram (Metiram)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutiram, with its active ingredient metiram (B1676502), is a non-systemic, broad-spectrum fungicide belonging to the ethylene (B1197577) bis-dithiocarbamate (EBDC) class of compounds. It has been a cornerstone in disease management for a wide array of agricultural crops for decades. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental data related to this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and crop protection.

Introduction and Historical Development

The development of this compound is rooted in the broader history of dithiocarbamate (B8719985) fungicides, which began to be registered for use in the late 1950s and early 1960s. Metiram itself was first registered in the United States in 1948 for use on food and ornamental crops to prevent damage in the field and during storage or transport.[1] It is a polymeric complex of zineb (B1684293) and ethylenethiuram disulfide.[1]

This compound is a product of BASF Agricultural Solutions and is used globally on a wide range of crops, including grapes, pome fruit, leafy and fruiting vegetables, and ornamentals.[2] It is effective against numerous fungal diseases such as blight, leaf spot, rust, downy mildew, and scab.[2] The longevity of metiram's use is a testament to its efficacy and its low risk of inducing fungal resistance, a significant advantage in modern agriculture.[3]

Physicochemical Properties

Metiram is a light yellow, non-corrosive powder that is insoluble in water.[1] It is a polymeric substance, and the pure active ingredient is inaccessible.[4] The manufacturing process involves reacting ethylenediamine (B42938) with carbon disulfide in an ammonia (B1221849) solution, followed by reactions with zinc chloride and hydrogen peroxide to produce a polymeric precipitate.[4]

Mechanism of Action

Metiram's fungicidal activity is characterized by a multi-site, non-specific mode of action.[4][5] This means it disrupts multiple essential processes within the fungal cell simultaneously. The primary mechanism is believed to be the inactivation of sulfhydryl groups in amino acids and enzymes within the fungal cells.[4] This is achieved through the metabolism of the dithiocarbamate to a radical that reacts with these sulfhydryl groups.[4]

This multi-site inhibition prevents the germination of fungal spores and disrupts cellular respiration.[6] Because it targets multiple sites, the development of resistance in fungal populations is highly unlikely, and none has been reported despite over 30 years of use.

Due to its non-specific, multi-site mode of action, depicting a single, linear signaling pathway is not representative of metiram's activity. Instead, a diagram illustrating its broad impact on fungal cellular processes is more appropriate.

Quantitative Data

Efficacy Data

Metiram has demonstrated broad-spectrum efficacy against a variety of fungal pathogens on numerous crops.

| Crop | Target Disease | Application Rate | Efficacy (% Disease Control) | Reference |

| Potato | Late Blight (Phytophthora infestans) | Metiram 55% + Pyraclostrobin 5% WG (0.2%) | 56.60 | [7] |

| Grapes | Downy Mildew, Black Rot, Anthracnose | 2-3 kg/ha | Protective | [6] |

| Tomato | Late Blight, Early Blight, Downy Mildew | 2-3 kg/ha | Protective |

Toxicological Data

Metiram exhibits low acute toxicity via oral, dermal, and inhalation routes.

| Test | Species | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | LD50 | >5,000 mg/kg | [8] |

| Acute Dermal Toxicity | Rat | LD50 | >2,000 mg/kg | [8][9] |

| Acute Inhalation Toxicity | Rat | LC50 (4h) | >2.71 mg/L | [8] |

| Skin Irritation | Rabbit | - | Non-irritating | [10] |

| Eye Irritation | Rabbit | - | Non-irritating | [8] |

| Skin Sensitization | Animal Studies | - | Possible sensitizer | [8] |

Ecotoxicological Data

Metiram can be toxic to aquatic organisms, but it dissipates rapidly in the environment.

| Organism | Endpoint | Value | Reference |

| Rainbow Trout | 96h LC50 | 1.1 mg/L | [9] |

| Daphnia magna | 48h EC50 | 0.01 mg/L (for Thiram, a related dithiocarbamate) | [11] |

| Algae | - | LC50 from 63 µg/L to < 1,000 µg/L | [12] |

| Birds (Mallard duck, Bobwhite quail) | 5-8 day LC50 | >3712 ppm | [9] |

| Bees | Oral LD50 | >40 µ g/bee | [9] |

Environmental Fate

Metiram is not persistent in the environment.

| Parameter | Value | Reference |

| Soil Dissipation Half-life (DT50) | 2.7 days (at 20°C) | [1] |

| Aquatic Dissipation Half-life (DT50) | 1-6 hours in water column | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the evaluation of fungicides like this compound.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This protocol is a standard method for determining the direct inhibitory effect of a fungicide on the mycelial growth of a target fungus.

Methodology:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

-

Fungicide Stock Solution: Prepare a stock solution of this compound (metiram) in a suitable solvent (e.g., DMSO) or as a fine suspension in sterile distilled water.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

-

Media Amendment: While the PDA is still molten (around 45-50°C), add the appropriate volume of each fungicide dilution to achieve the final test concentrations. Also, prepare control plates with the solvent or water alone.

-

Pouring Plates: Pour the amended and control PDA into sterile Petri plates and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take mycelial plugs from the edge of an actively growing culture of the target fungus and place one in the center of each plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

% Inhibition = ((dc - dt) / dc) * 100

-

Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

-

-

-

EC50 Determination: The EC50 (Effective Concentration to inhibit growth by 50%) can be determined by plotting the percent inhibition against the log of the fungicide concentration and using probit analysis or other suitable statistical software.[14][15][16]

Soil Respiration Assay

This protocol assesses the impact of a fungicide on the overall activity of the soil microbial community by measuring carbon dioxide evolution.

Methodology:

-

Soil Collection and Preparation: Collect fresh soil samples from the field, removing large debris and sieving to ensure homogeneity. Adjust the moisture content to a predetermined level (e.g., 50-60% of water-holding capacity).

-

Fungicide Application: Prepare solutions or suspensions of this compound at different concentrations. Apply the fungicide to the soil samples and mix thoroughly to ensure even distribution. A control group with no fungicide application should be included.

-

Incubation: Place a known amount of the treated and control soil into airtight containers. Include a vial containing a known concentration of sodium hydroxide (B78521) (NaOH) to trap the evolved CO2.

-

CO2 Measurement: At regular intervals, remove the NaOH traps and replace them with fresh ones. The amount of CO2 trapped in the NaOH can be determined by titration with a standard acid (e.g., HCl) after precipitating the carbonate with barium chloride (BaCl2).

-

Data Analysis: Calculate the amount of CO2 evolved per unit of soil over time. Compare the respiration rates of the treated soils to the control to determine the effect of the fungicide on microbial activity.

Conclusion

This compound (metiram) has a long and successful history as a broad-spectrum, protective fungicide. Its multi-site mechanism of action is a key attribute, providing effective disease control with a very low risk of resistance development. The extensive body of toxicological and ecotoxicological data demonstrates a generally favorable safety profile when used according to label directions, although its potential for aquatic toxicity necessitates careful management practices to minimize environmental exposure. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other fungicidal compounds. As agriculture continues to face challenges from fungal pathogens, the principles of multi-site inhibition embodied by metiram will remain a valuable tool in integrated pest management strategies.

References

- 1. Metiram - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agriculture.basf.com [agriculture.basf.com]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. fao.org [fao.org]

- 5. Metiram|Fungicide for Agricultural Research [benchchem.com]

- 6. pomais.com [pomais.com]

- 7. microbiologyjournal.org [microbiologyjournal.org]

- 8. download.basf.com [download.basf.com]

- 9. EXTOXNET PIP - METIRAM [extoxnet.orst.edu]

- 10. chemview.epa.gov [chemview.epa.gov]

- 11. studiauniversitatis.ro [studiauniversitatis.ro]

- 12. Toxicological insight of metiram: immuno-oxidative, neuro-behavioral, and hemato-biochemical changes during acute exposure of Nile tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of the fungicide metiram in outdoor freshwater microcosms: responses of invertebrates, primary producers and microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. researchgate.net [researchgate.net]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

Lutiram's impact on plant physiology and metabolism

An in-depth analysis of the existing literature reveals that "Lutiram" is the commercial name for a fungicide whose active ingredient is Metiram (B1676502).[1][2] Metiram belongs to the dithiocarbamate (B8719985) class of fungicides and functions as a non-systemic, contact, and preventative agent, primarily used to control fungal diseases such as mildew on a variety of crops including potatoes, tomatoes, and lettuce.[3][4][5] This guide synthesizes the available technical information on the impact of Metiram on plant physiology and metabolism.

Mechanism of Action

Metiram operates by forming a protective barrier on the plant surface.[4] Its primary mode of action is targeted at the fungal pathogen rather than the plant. After a fungal spore germinates on the plant surface, Metiram inhibits its growth by disrupting the production of amino acids within the fungal cell, thereby preventing the pathogen from penetrating the plant tissue.[4]

Direct and Indirect Effects on Plant Physiology

While the primary target of Metiram is the fungus, its application can have several indirect effects on the host plant's physiology and the surrounding micro-environment.

Nutritional Benefits: Commercial formulations of Metiram, such as Polyram® DF, contain approximately 14% zinc.[4] This zinc can serve as a micronutrient, potentially benefiting the crop, particularly in zinc-deficient soils. This can result in a better "finish" on smooth-skinned fruits and leafy vegetables.[4]

Phyllosphere Microbiome: The application of fungicides can alter the microbial communities on the leaf surface (the phyllosphere).[6] Studies on citrus leaves have shown that Metiram application can initially have a negative effect on the epiphytic fungal and yeast populations. However, this effect was observed to diminish two months after application, allowing the microbial populations to recover.[6] The disruption of the natural balance of microorganisms on the leaf surface is a potential consequence of intensive fungicide use.[6]

Table 1: Summary of Quantitative Effects of Metiram on Phyllosphere Microflora

| Organism Group | Effect of Metiram Application | Recovery Time | Reference |

|---|

| Epiphytic Fungi & Yeast | Negative impact on population | 2 months |[6] |

Experimental Protocols

Detailed experimental methodologies are crucial for understanding the context of the observed effects. Below is a representative protocol for studying the effects of fungicides on the phyllosphere microflora, based on studies including Metiram.

Protocol: Analysis of Fungicide Impact on Citrus Phyllosphere Microflora

-

Experimental Setup:

-

Plant Material: Eight-year-old mandarin trees (cv. Fremont).